unc569

Catalog No.
S548424
CAS No.
M.F
C22H29FN6
M. Wt
396.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
unc569

Product Name

unc569

IUPAC Name

1-[(4-aminocyclohexyl)methyl]-N-butyl-3-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-6-amine

Molecular Formula

C22H29FN6

Molecular Weight

396.5 g/mol

InChI

InChI=1S/C22H29FN6/c1-2-3-12-25-22-26-13-19-20(16-6-8-17(23)9-7-16)28-29(21(19)27-22)14-15-4-10-18(24)11-5-15/h6-9,13,15,18H,2-5,10-12,14,24H2,1H3,(H,25,26,27)

InChI Key

OGEBRHQLRGFBNV-UHFFFAOYSA-N

SMILES

CCCCNC1=NC=C2C(=NN(C2=N1)CC3CCC(CC3)N)C4=CC=C(C=C4)F

Solubility

Soluble in DMSO, not in water

Synonyms

UNC569, UNC569, UNC 569

Canonical SMILES

CCCCNC1=NC=C2C(=NN(C2=N1)CC3CCC(CC3)N)C4=CC=C(C=C4)F

Description

The exact mass of the compound 1-[(Trans-4-Aminocyclohexyl)methyl]-N-Butyl-3-(4-Fluorophenyl)-1h-Pyrazolo[3,4-D]pyrimidin-6-Amine is 396.24377 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Acute Lymphoblastic Leukemia (ALL)

Scientific Field: The scientific field of this application is Oncology, specifically Acute Lymphoblastic Leukemia (ALL) .

Summary of the Application: UNC569 is a novel small molecule inhibitor for Mer receptor tyrosine kinase (RTK), which is ectopically expressed in ALL cell lines and patient samples . Inhibition of Mer expression reduces pro-survival signaling, increases chemosensitivity, and delays the development of leukemia in vivo .

Methods of Application: UNC569’s inhibition of Mer kinase activity was determined by a microfluidic capillary electrophoresis assay . Western blot analysis was used to determine the inhibition of phospho-Mer and downstream signaling by UNC569 in ALL cell lines .

Results or Outcomes: UNC569 has potent activity against Mer RTK (IC 50 = 2.9 nM). In cell-based assays, UNC569 inhibited the accumulation of phospho-Mer in ALL cell lines . Treatment with UNC569 resulted in the inhibition of phosphorylation of Erk1/2 and Akt .

Application in Atypical Teratoid/Rhabdoid Tumors (AT/RT)

Scientific Field: The scientific field of this application is Oncology, specifically Atypical Teratoid/Rhabdoid Tumors (AT/RT) .

Summary of the Application: Mer is also abnormally expressed in AT/RT, providing a rationale for targeting Mer as a therapeutic strategy . UNC569, the first small-molecule Mer inhibitor, has shown biochemical and biologic effects in AT/RT .

Methods of Application: The biochemical and biologic effects of UNC569 in AT/RT were determined by Western blot analysis .

Results or Outcomes: Treatment with UNC569 reduced proliferation/survival in liquid culture, decreased colony formation in methylcellulose/soft agar, and increased sensitivity to cytotoxic chemotherapies . These data support further development of Mer inhibitors as effective therapies in ALL and AT/RT .

UNC569 is a novel small molecule inhibitor for Mer receptor tyrosine kinase (RTK), which is ectopically expressed in ALL cell lines and patient samples . It has shown efficacy against these types of cancers both in vitro and in vivo .

UNC569 is a novel small-molecule inhibitor specifically targeting the Mer receptor tyrosine kinase, which plays a significant role in various malignancies, particularly acute lymphoblastic leukemia and atypical teratoid/rhabdoid tumors. This compound is characterized by its potent and selective inhibition of Mer, with an inhibitory concentration (IC50) of approximately 2.9 nanomolar, indicating its high efficacy in disrupting Mer-mediated signaling pathways . UNC569's chemical structure and properties make it a promising candidate for therapeutic applications, especially in pediatric cancers where current treatments often result in severe side effects.

As mentioned earlier, UNC569 acts as an ATP-competitive inhibitor of TAM kinases. TAM kinases play a role in various cellular processes, including cell survival, proliferation, and migration []. By inhibiting TAM kinases, UNC569 can disrupt these processes and potentially lead to cancer cell death [, ].

Studies suggest that UNC569 exhibits potent inhibitory activity against Mer, Axl, and Tyro3 kinases, with IC50 values (concentration required for 50% inhibition) in the nanomolar range (nM) []. This indicates that UNC569 can effectively block TAM kinase activity at very low concentrations [].

: Employing reactions such as coupling reactions, cyclizations, or modifications to achieve the desired molecular structure.
  • Purification: Following synthesis, purification techniques such as chromatography are used to isolate UNC569 from by-products.
  • The precise synthetic pathway remains under investigation but is crucial for scaling up production for clinical trials.

    UNC569 exhibits significant biological activity against various cancer cell lines, particularly those associated with acute lymphoblastic leukemia and atypical teratoid/rhabdoid tumors. Studies have demonstrated that treatment with UNC569 results in:

    • Reduced Cell Proliferation: In vitro experiments show a marked decrease in the growth of leukemia cells when treated with UNC569.
    • Decreased Colony Formation: The compound inhibits colony formation in soft agar assays, indicating its potential to prevent tumorigenesis.
    • Enhanced Chemosensitivity: Cells treated with UNC569 exhibit increased sensitivity to standard chemotherapeutic agents, suggesting a synergistic effect that could improve treatment outcomes .

    The synthesis of UNC569 involves several key steps typical for developing small-molecule inhibitors. While specific synthetic routes are proprietary, general methodologies include:

    • Starting Materials: Utilizing commercially available precursors that contain the necessary functional groups for Mer inhibition.

    UNC569 has several potential applications in oncology:

    • Targeted Therapy for Leukemia: Given its efficacy against acute lymphoblastic leukemia, UNC569 may serve as a targeted therapeutic agent that minimizes side effects compared to traditional chemotherapy.
    • Combination Therapy: Its ability to enhance chemosensitivity makes it a candidate for combination therapies with existing chemotherapeutics.
    • Research Tool: As a selective Mer inhibitor, UNC569 can be utilized in research settings to study the role of Mer in cancer biology and therapy resistance.

    Interaction studies of UNC569 focus on its biochemical effects on Mer and related signaling pathways:

    • Biochemical Assays: These studies typically involve Western blot analysis to assess changes in phosphorylation status of Mer and downstream effectors like ERK1/2 and AKT following treatment with UNC569.
    • Cell Viability Assays: Investigating the impact on cell survival and proliferation rates provides insights into its therapeutic potential against different cancer types.

    These studies underscore the compound's mechanism of action and support its development as a therapeutic agent.

    Several compounds share structural or functional similarities with UNC569, primarily within the realm of receptor tyrosine kinase inhibitors. Here are some notable examples:

    Compound NameTargetIC50 (nM)Unique Features
    Axl InhibitorAxl receptor37Targets another member of the TAM family
    Tyro3 InhibitorTyro3 receptor48Also part of the TAM family; involved in immune regulation
    ForetinibMultiple RTKs10Broad-spectrum inhibitor affecting various pathways

    Uniqueness of UNC569

    UNC569 is distinct due to its selective inhibition of the Mer receptor tyrosine kinase at very low concentrations compared to other inhibitors that may have broader targets. Its specific action on oncogenic pathways relevant to pediatric cancers positions it uniquely among similar compounds, making it a promising candidate for further clinical development .

    Purity

    >98% (or refer to the Certificate of Analysis)

    XLogP3

    4

    Hydrogen Bond Acceptor Count

    6

    Hydrogen Bond Donor Count

    2

    Exact Mass

    396.24377311 g/mol

    Monoisotopic Mass

    396.24377311 g/mol

    Heavy Atom Count

    29

    Appearance

    Solid powder

    Storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    Dates

    Modify: 2023-08-15
    1: Christoph S, Deryckere D, Schlegel J, Frazer JK, Batchelor LA, Trakhimets AY, Sather S, Hunter DM, Cummings CT, Liu J, Yang C, Kireev D, Simpson C, Norris-Drouin J, Hull-Ryde EA, Janzen WP, Johnson GL, Wang X, Frye SV, Earp HS 3rd, Graham DK. UNC569, a novel small-molecule mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo. Mol Cancer Ther. 2013 Nov;12(11):2367-77. doi: 10.1158/1535-7163.MCT-13-0040. Epub 2013 Aug 30. PubMed PMID: 23997116; PubMed Central PMCID: PMC3823742.

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